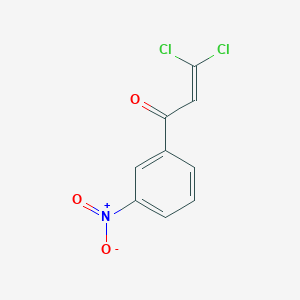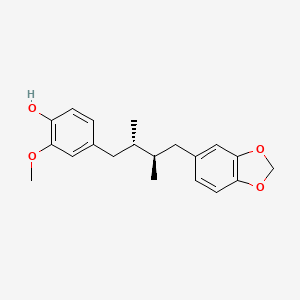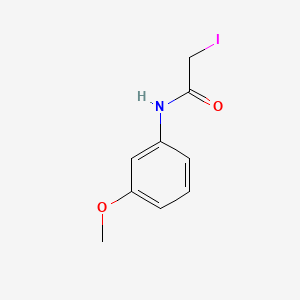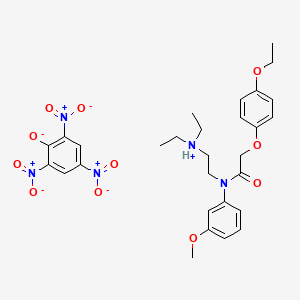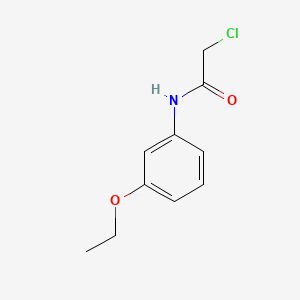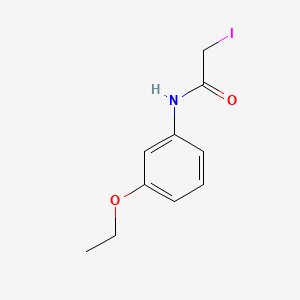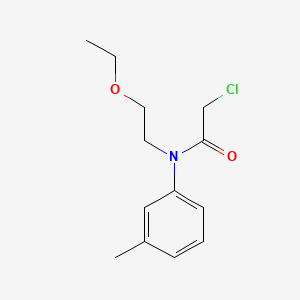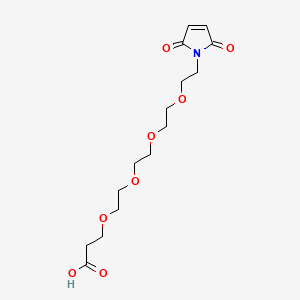
Mal-PEG4-Acid
Übersicht
Beschreibung
Mal-PEG4-Acid is a non-cleavable linker for bio-conjugation . It contains a Maleimides group and a COOH/Carboxylic Acid group linked through a linear PEG chain . The hydrophilic PEG spacer increases solubility in aqueous media . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol .
Molecular Structure Analysis
The molecular formula of Mal-PEG4-Acid is C15H23NO8 . The molecular weight is 345.35 .Chemical Reactions Analysis
The maleimide group in Mal-PEG4-Acid reacts specifically with a thiol group to form a covalent C-S bond . This enables the bioconjugation with a thiol-bearing molecule .Physical And Chemical Properties Analysis
Mal-PEG4-Acid has a molecular weight of 345.35 . It is soluble in DCM and water . The product is stored at -20°C and protected from light .Wissenschaftliche Forschungsanwendungen
PEGylation and Conjugation of Proteins, Peptides, and Antibodies
“Mal-PEG4-Acid” is used in the PEGylation and conjugation of proteins, peptides, and antibodies . The maleimide functional group reacts with sulfhydryl groups via Michael addition reaction , enabling the connection of biomolecules with a thiol .
Drug Delivery Applications
“Mal-PEG4-Acid” improves water solubility, prolongs the half-life, and reduces drug immunogenicity and toxicity in drug delivery applications . This makes it a valuable tool in the development of more effective and safer drugs.
PEG-modified Functional Coatings
“Mal-PEG4-Acid” is used in the creation of PEG-modified functional coatings of nanoparticles or microparticles . This can enhance the stability and biocompatibility of these particles, making them more suitable for various biomedical applications.
Crosslinking Agent
“Mal-PEG4-Acid” acts as a heterobifunctional monodisperse poly(ethylene glycol) (PEG) crosslinking agent or spacer . This allows it to join sulfhydryl groups to free amines through a monodisperse PEG of specific molecular weight and number of repeat units .
Synthesis of PROTACs
“Mal-PEG4-Acid” is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Enhancing Solubility in Aqueous Media
The hydrophilic PEG spacer in “Mal-PEG4-Acid” increases solubility in aqueous media . This property is particularly useful in biological research and pharmaceutical applications where water solubility is crucial.
Wirkmechanismus
Target of Action
Mal-PEG4-Acid is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, thereby leading to the degradation of the target protein . The primary targets of Mal-PEG4-Acid are therefore the proteins that it is designed to degrade, and the E3 ubiquitin ligase that it recruits for this purpose .
Mode of Action
The mode of action of Mal-PEG4-Acid involves the formation of a ternary complex with the target protein and an E3 ubiquitin ligase . The maleimide group in Mal-PEG4-Acid reacts with sulfhydryl groups via Michael addition reaction . The propionic acid functional group reacts with free amines to form amide bonds . This leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of Mal-PEG4-Acid is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By recruiting an E3 ubiquitin ligase, Mal-PEG4-Acid facilitates the ubiquitination of the target protein. The ubiquitinated protein is then recognized by the proteasome, a large protein complex that degrades the protein into small peptides .
Pharmacokinetics
The hydrophilic peg spacer in mal-peg4-acid is known to increase solubility in aqueous media , which could potentially enhance its bioavailability
Result of Action
The result of the action of Mal-PEG4-Acid is the selective degradation of the target protein . This can lead to the modulation of cellular processes in which the target protein is involved. The specific molecular and cellular effects would depend on the identity of the target protein.
Action Environment
The action of Mal-PEG4-Acid, like all PROTACs, takes place intracellularly . Environmental factors such as pH and the presence of other proteins could potentially influence its action, efficacy, and stability. For instance, the reactivity of the maleimide group with sulfhydryl groups could be influenced by the pH of the environment . Additionally, the presence of other proteins could affect the selectivity and efficacy of target protein degradation .
Safety and Hazards
The safety data sheet suggests avoiding dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO8/c17-13-1-2-14(18)16(13)4-6-22-8-10-24-12-11-23-9-7-21-5-3-15(19)20/h1-2H,3-12H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFZSOVKVDCKQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mal-PEG4-Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




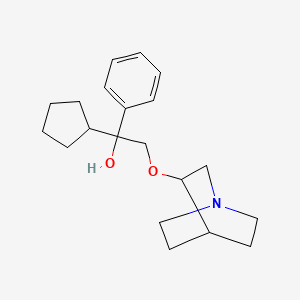
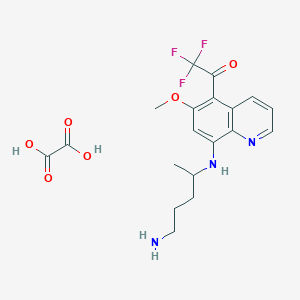

![7-(Azepan-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1675865.png)
